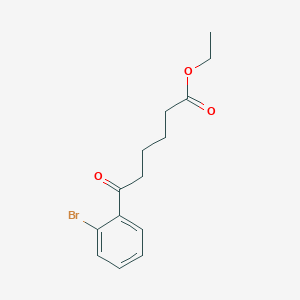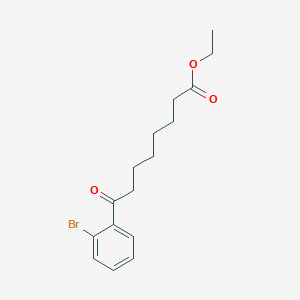
6-oxo-6-(4-pentilfenil)hexanoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate is an organic compound with the molecular formula C19H28O3. It is a ketone ester, characterized by the presence of a ketone group (C=O) and an ester group (COO). This compound is known for its unique structural features, which include a hexanoate backbone and a pentyl-substituted phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Aplicaciones Científicas De Investigación
ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-pentylbenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate compound. This intermediate is then subjected to a Claisen condensation reaction to yield the final product .
Industrial Production Methods
In industrial settings, the production of ethyl 6-oxo-6-(4-pentylphenyl)hexanoate typically involves large-scale batch reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alcohols and amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various ester derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of ethyl 6-oxo-6-(4-pentylphenyl)hexanoate involves its interaction with specific molecular targets and pathways. The ketone and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are essential for its biological and chemical activities .
Comparación Con Compuestos Similares
ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate can be compared with other similar compounds, such as:
- Ethyl 6-oxo-6-(4-methylphenyl)hexanoate
- Ethyl 6-oxo-6-(4-ethylphenyl)hexanoate
- Ethyl 6-oxo-6-(4-propylphenyl)hexanoate
These compounds share a similar hexanoate backbone but differ in the substituents on the phenyl ring. The presence of different alkyl groups (methyl, ethyl, propyl, pentyl) affects their chemical properties and reactivity. ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate is unique due to the longer pentyl chain, which can influence its solubility, boiling point, and interactions with other molecules .
Propiedades
IUPAC Name |
ethyl 6-oxo-6-(4-pentylphenyl)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-3-5-6-9-16-12-14-17(15-13-16)18(20)10-7-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHJDBOHDSMOMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645770 |
Source


|
| Record name | Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-21-6 |
Source


|
| Record name | Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














